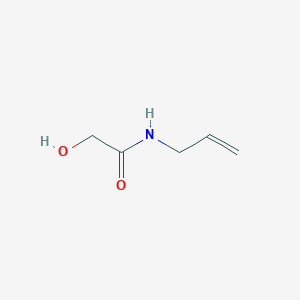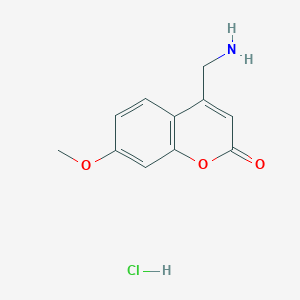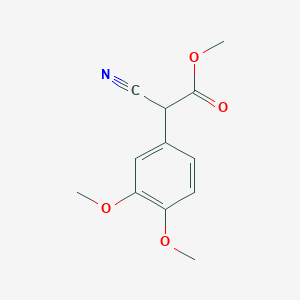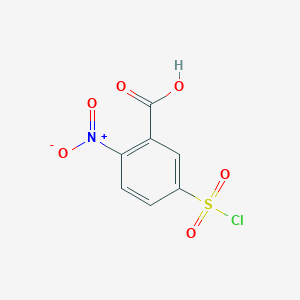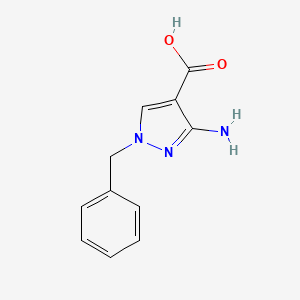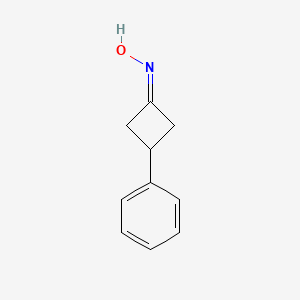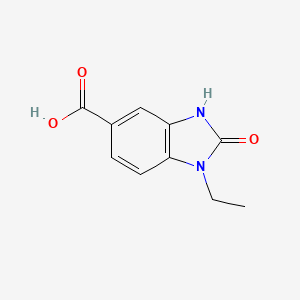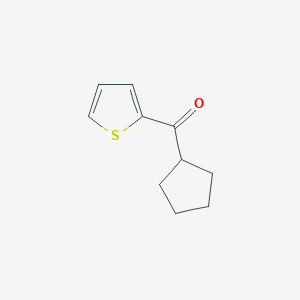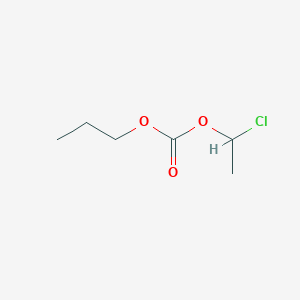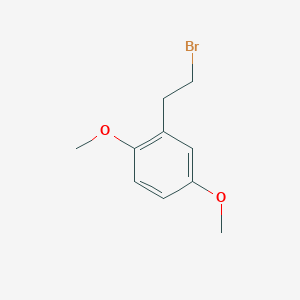
2-(2-Bromoethyl)-1,4-dimethoxybenzene
Descripción general
Descripción
2-(2-Bromoethyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a bromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene followed by an alkylation reaction. One common method is as follows:
Bromination: 1,4-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methoxy groups.
Alkylation: The resulting bromo compound is then reacted with ethylene oxide under basic conditions to introduce the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Quinones.
Reduction: Ethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting neurological pathways.
Material Science: It is utilized in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethoxybenzene largely depends on the specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dimethoxybenzene: Similar structure but with methoxy groups in different positions.
2-(2-Bromoethyl)-1,4-dihydroxybenzene: Hydroxy groups instead of methoxy groups.
2-(2-Chloroethyl)-1,4-dimethoxybenzene: Chlorine instead of bromine.
Uniqueness
2-(2-Bromoethyl)-1,4-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern also makes it a valuable intermediate in the synthesis of various complex molecules.
Propiedades
IUPAC Name |
2-(2-bromoethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMALKMWOCZAJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568632 | |
| Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-42-5 | |
| Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
